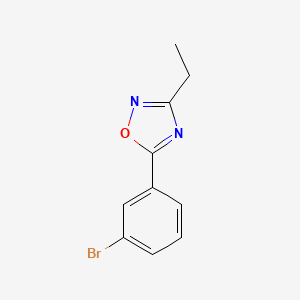

5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole

Description

Historical Context and Significance of 1,2,4-Oxadiazoles in Organic and Medicinal Chemistry

The 1,2,4-oxadiazole (B8745197) heterocycle was first synthesized in 1884 by Tiemann and Krüger. researchgate.net For a considerable time, research into this class of compounds was sporadic. However, in recent decades, interest in 1,2,4-oxadiazoles has surged, largely driven by their diverse and significant biological activities. nih.gov This increased attention is reflected in the growing number of publications on their synthesis and applications. researchgate.net

In medicinal chemistry, the 1,2,4-oxadiazole nucleus is recognized as a privileged scaffold. It is considered a bioisostere of amides and esters, meaning it can replace these functional groups in a molecule while maintaining or improving its biological activity. nih.gov This is a crucial strategy in drug design to enhance properties such as metabolic stability. Derivatives of 1,2,4-oxadiazole have been investigated for a wide spectrum of pharmacological effects, including:

Anti-inflammatory researchgate.net

Antiviral nih.gov

Antibacterial nih.gov

Antifungal researchgate.net

Anticonvulsant researchgate.net

Analgesic

This broad range of activities has established the 1,2,4-oxadiazole scaffold as a key area of focus in the quest for new therapeutic agents. nih.gov

Overview of the Structural Characteristics and Aromaticity of the 1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring is a planar, five-membered aromatic system. Its structure consists of one oxygen atom at position 1, two nitrogen atoms at positions 2 and 4, and two carbon atoms at positions 3 and 5.

The key structural and electronic features of the 1,2,4-oxadiazole ring include:

Aromaticity : The ring is aromatic, although its aromaticity is considered relatively low compared to other heterocycles like furan. mdpi.com This property contributes to its thermodynamic stability. mdpi.com

Electron-Withdrawing Nature : The entire ring system acts as an electron-withdrawing group, which can influence the reactivity of substituents attached to it. mdpi.com

Hydrogen Bonding Capability : The nitrogen atoms in the ring can act as hydrogen bond acceptors, which is a critical interaction for the binding of molecules to biological targets like enzymes. mdpi.com

Metabolic Stability : The oxadiazole ring is generally resistant to metabolic degradation, which is a desirable characteristic for drug candidates. mdpi.com

These physicochemical properties make the 1,2,4-oxadiazole scaffold an attractive component in the design of new molecules with specific biological functions. mdpi.com

Rationale for Research Focus on 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole within the Broader Context of 1,2,4-Oxadiazole Derivatives

The rationale for focusing on this particular derivative can be broken down as follows:

The 1,2,4-Oxadiazole Core : As established, this heterocyclic system provides a stable, aromatic scaffold with a proven track record in biologically active compounds. nih.gov

The 3-Bromophenyl Group : The presence of a bromine atom on the phenyl ring is a significant feature. Halogen atoms, particularly bromine, are known to participate in halogen bonding, a type of non-covalent interaction that can enhance the binding affinity of a molecule to its biological target. ump.edu.pl The introduction of a bromine atom can also increase the therapeutic activity and favorably influence the metabolism and duration of action of a drug. ump.edu.pl Furthermore, the bromophenyl group imparts electron-withdrawing effects. vulcanchem.com

The Ethyl Group : The ethyl substituent at the 3-position of the oxadiazole ring enhances the lipophilicity of the molecule. vulcanchem.com Lipophilicity is a crucial parameter in drug design as it affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The combination of these three components in this compound creates a molecule with a distinct set of properties that are of interest for chemical and pharmacological research.

Below is a data table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.1 g/mol |

| Monoisotopic Mass | 251.99 Da |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) |

| Thermal Stability | Decomposition temperatures are typically above 200°C |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1315365-44-6 |

|---|---|

Molecular Formula |

C10H9BrN2O |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 |

InChI Key |

AIDNXYKVXYXSQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 3 Bromophenyl 3 Ethyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Detailed experimental NMR data for 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is not available in the reviewed literature. A complete structural elucidation would require ¹H and ¹³C NMR analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and multiplicities for the protons of this compound have not been reported. Analysis would be expected to show a triplet and a quartet for the ethyl group protons and a complex splitting pattern for the four aromatic protons of the 3-bromophenyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Reported ¹³C NMR data for this compound could not be located. A typical spectrum would show signals for the two carbons of the ethyl group, the six carbons of the bromophenyl ring, and the two carbons of the 1,2,4-oxadiazole (B8745197) ring.

Two-Dimensional NMR Techniques for Connectivity Assignments

While 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure, no such studies have been published for this specific compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

No experimental mass spectrometry or high-resolution mass spectrometry data has been found for this compound. HRMS would be critical to confirm the elemental formula (C₁₀H₉BrN₂O) by providing a highly accurate mass measurement. The mass spectrum would also be expected to show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Specific IR absorption frequencies and UV-Vis absorption maxima (λmax) for this compound are not available in the scientific literature. IR spectroscopy would be used to identify characteristic vibrations of the C=N and C-O bonds within the oxadiazole ring, as well as vibrations from the aromatic ring and the ethyl group. UV-Vis spectroscopy would provide insight into the electronic π-π* transitions within the conjugated system.

Computational Chemistry and Theoretical Investigations of 5 3 Bromophenyl 3 Ethyl 1,2,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization), electronic distribution, and molecular orbital energies.

Density Functional Theory (DFT) and ab initio methods are cornerstone quantum mechanical approaches for studying molecular systems. researchgate.net DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. researchgate.net Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without relying on empirical data. researchgate.net

For 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole, these calculations would typically be performed with a basis set such as 6-311G(d,p) to achieve an optimized molecular geometry. researchgate.net The results of such calculations provide key information on bond lengths, bond angles, and dihedral angles, which define the molecule's stable conformation. These methods are crucial for understanding the molecule's thermodynamic stability.

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Geometry Optimization | Finds the lowest energy arrangement of atoms. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Vibrational Frequencies | Confirms the optimized structure is a true energy minimum and predicts IR spectra. | DFT, Ab Initio (e.g., HF/6-311G(d,p)) |

| Electronic Energy | Calculates the total energy of the molecule, indicating its stability. | DFT, Ab Initio |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. irjweb.com

| Parameter | Description | Significance | Representative Value (eV) for Oxadiazoles (B1248032) |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Governs reactivity towards electrophiles. | -6.0 to -7.0 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Governs reactivity towards nucleophiles. | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. irjweb.com | ~4.5 |

Quantum chemical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. These predicted shifts are then compared to experimental data to confirm the molecular structure.

For substituted 1,2,4-oxadiazoles, the chemical shifts of the carbon atoms in the heterocyclic and phenyl rings are sensitive to the electronic effects of the substituents. researchgate.netscispace.com For this compound, the bromine atom and the ethyl group would influence the electron density across the molecule, leading to characteristic shifts for the oxadiazole carbons (C3 and C5) and the carbons of the bromophenyl ring. researchgate.netresearchgate.net Studies on similar structures show that the chemical shift difference between C3 and C5 is typically narrow. researchgate.net

| Atom | Predicted 13C Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| Oxadiazole C3 | ~168-170 | Attached to the electron-donating ethyl group. |

| Oxadiazole C5 | ~175-177 | Attached to the electron-withdrawing bromophenyl group. |

| Phenyl C1 (ipso to Oxadiazole) | ~125-127 | Substitution effect of the oxadiazole ring. scispace.com |

| Phenyl C3 (ipso to Bromine) | ~122-124 | Electronegativity and shielding effect of bromine. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape, revealing the flexibility of the ethyl group and the rotational freedom between the phenyl and oxadiazole rings.

Molecular Docking Studies for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein active site. researchgate.netsemanticscholar.org This method is essential in drug discovery for screening virtual compound libraries and understanding potential mechanisms of action.

A typical molecular docking protocol for this compound would involve several steps. First, the 3D structure of the ligand is generated and its energy is minimized. researchgate.net The target protein structure is prepared by adding hydrogen atoms and removing water molecules. A specific binding site or cavity on the protein is then defined. researchgate.net

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site. researchgate.net Each of these "poses" is evaluated by a scoring function, which estimates the binding affinity. researchgate.net Scoring functions like the London dG or MolDock Score calculate a value based on factors such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.netresearchgate.net The pose with the best score is considered the most likely binding mode. Analysis of this pose reveals key amino acid residues that interact with the ligand, providing insights for further optimization. mdpi.com

| Docking Protocol Step | Description | Common Software/Tools |

|---|---|---|

| Ligand Preparation | Generate 3D structure, assign charges, and minimize energy. | ICM, Maestro, ChemDraw |

| Receptor Preparation | Obtain protein structure (e.g., from PDB), add hydrogens, define binding site. | UCSF Chimera, MOE, Schrödinger Suite |

| Docking Simulation | Place the ligand in the binding site and sample various poses. | AutoDock, GROMACS, Molsoft ICM researchgate.net |

| Scoring and Analysis | Rank poses using a scoring function and analyze key intermolecular interactions. | London dG, GBVI/WSA dG researchgate.net |

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug candidate and its biological target, typically a protein or enzyme. While specific molecular docking studies for this compound are not extensively detailed in the available literature, analysis of structurally similar compounds provides valuable insights into its potential binding modes and key interactions.

For instance, studies on analogous 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine compounds, which share the 3-bromophenyl moiety, have been conducted against the tubulin-combretastatin A-4 binding site (PDB ID: 5LYJ), a key target in cancer therapy. mdpi.comresearchgate.netnih.gov These investigations revealed that the primary interactions involve hydrogen bonds and halogen bonds. mdpi.comresearchgate.net In one case, a triazole analog formed a hydrogen bond with the amino acid residue Asn258. researchgate.net

For this compound, it can be hypothesized that the nitrogen and oxygen atoms of the 1,2,4-oxadiazole (B8745197) ring could act as hydrogen bond acceptors, interacting with donor residues in a protein's active site. mdpi.com The 3-bromophenyl group is significant as the bromine atom can participate in halogen bonding, an important and increasingly recognized non-covalent interaction in drug design. mdpi.com The ethyl group at the 3-position contributes to the molecule's hydrophobicity, likely engaging in van der Waals or hydrophobic interactions within a corresponding pocket of the binding site.

The characteristics of a potential binding site would likely include a combination of polar residues capable of forming hydrogen bonds with the oxadiazole ring and nonpolar residues to accommodate the ethyl and phenyl groups. The presence of a halogen bond donor/acceptor site would be advantageous for interacting with the bromine atom.

| Interaction Type | Potential Interacting Moiety on Compound | Potential Interacting Residues in Target |

| Hydrogen Bonding | 1,2,4-Oxadiazole ring (N, O atoms) | Amino acid residues with H-bond donor groups (e.g., Asn, Gln, Ser, Thr) |

| Halogen Bonding | Bromine atom on the phenyl ring | Amino acid residues with H-bond acceptor groups (e.g., backbone carbonyls) |

| Hydrophobic Interactions | Ethyl group, Phenyl ring | Nonpolar amino acid residues (e.g., Leu, Val, Ile, Phe) |

| Pi-Stacking | Phenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing robust and predictive 3D-QSAR models, researchers can forecast the activity of new, unsynthesized molecules and gain insights into the structural features that are crucial for potency. nih.govrsc.org

For the 1,2,4-oxadiazole class of compounds, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.netnih.govijpsdronline.comresearchgate.net These models generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.

While a specific QSAR model for this compound has not been reported, general principles derived from studies on other 1,2,4-oxadiazole series can be applied. A typical QSAR study would involve:

Dataset Collection: A series of 1,2,4-oxadiazole analogs with varying substituents at the 3- and 5-positions and their corresponding measured biological activities would be compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields (CoMFA) or other similarity indices (CoMSIA) are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model correlating the descriptors with activity. ijpsdronline.com The model's predictive power is rigorously validated using internal (cross-validation) and external test sets. nih.govresearchgate.net

The resulting QSAR model could reveal, for example, that bulky, electron-withdrawing groups at the 5-phenyl position enhance activity, while specific hydrogen bond donor/acceptor patterns on the oxadiazole ring are critical. Such insights provide clear design principles for optimizing this compound to create more potent derivatives.

| QSAR Parameter | Description | Relevance to Design Principles |

| r² (Correlation Coefficient) | Indicates the goodness of fit of the model to the training data. | A high r² suggests the model explains the variance in the data well. |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | A high q² (typically > 0.5) indicates a robust model. ijpsdronline.com |

| pred_r² (External r²) | Measures the predictive ability of the model on an external test set. | A high pred_r² (typically > 0.6) indicates good external predictability. nih.govijpsdronline.com |

| CoMFA/CoMSIA Maps | 3D contour plots showing favorable/unfavorable regions for different physicochemical properties. | Provide a visual guide for where to add or remove steric bulk, positive/negative charges, etc. |

Pharmacophore Modeling and Virtual Screening Approaches for Lead Identification

Pharmacophore modeling is another powerful in silico technique used to identify novel drug candidates. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. tandfonline.com

A pharmacophore model for this compound could be generated based on its structure and known interactions of the 1,2,4-oxadiazole scaffold. The key features would likely include:

An aromatic ring feature corresponding to the bromophenyl group.

A hydrogen bond acceptor feature from the oxadiazole ring.

A hydrophobic feature representing the ethyl group.

A potential halogen bond donor feature for the bromine atom.

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. tandfonline.comnih.gov This process, known as virtual screening, rapidly filters millions of compounds to identify those that match the pharmacophore model and are therefore likely to be active at the target of interest. nih.govnih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. This strategy has been successfully employed to identify novel 1,2,4-oxadiazole derivatives as inhibitors for various biological targets. nih.gov

| Pharmacophore Feature | Corresponding Structural Part of Compound | Role in Molecular Recognition |

| Aromatic Ring (AR) | 3-Bromophenyl group | Pi-stacking and hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen/Oxygen atoms of the 1,2,4-oxadiazole ring | Formation of hydrogen bonds with the target protein. tandfonline.com |

| Hydrophobic (HY) | Ethyl group | Engagement with nonpolar pockets in the binding site. |

| Halogen Bond Donor (HBD) | Bromine atom | Specific directional interaction with electron-rich atoms. |

In Silico Assessment of Mechanistic Pathways and Reaction Intermediates for Synthesis

Computational chemistry is not only used to predict biological activity but also to understand and optimize chemical syntheses. In silico methods, particularly those based on Density Functional Theory (DFT), can be used to assess the feasibility of synthetic pathways, calculate the energies of reactants, transition states, and products, and investigate the stability of reaction intermediates. researchgate.net

The most common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles, including this compound, involves the condensation and cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. nih.govchim.it A plausible pathway would be the reaction of 3-bromobenzamidoxime with propionyl chloride or a related activated form of propionic acid.

In silico assessment of this pathway would involve:

Modeling Reactants and Products: Calculating the ground-state energies of the starting materials (e.g., 3-bromobenzamidoxime, propionyl chloride) and the final product.

Mapping the Reaction Coordinate: Identifying the transition state structures for the key steps, such as the initial acylation and the subsequent cyclization-dehydration.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate. By comparing the activation energies of different potential pathways, the most favorable route can be predicted.

Analyzing Intermediates: The stability of any reaction intermediates, such as the O-acyl amidoxime, can be calculated to understand if they are likely to be isolable or transient species.

These theoretical investigations can help chemists understand reaction mechanisms, predict potential side products, and optimize reaction conditions (e.g., temperature, catalyst) to improve the yield and purity of the final product, this compound, before extensive laboratory work is undertaken. researchgate.net

Mechanistic Studies Pertaining to 5 3 Bromophenyl 3 Ethyl 1,2,4 Oxadiazole and Analogues

Elucidation of Reaction Mechanisms in 1,2,4-Oxadiazole (B8745197) Synthesis

The synthesis of the 1,2,4-oxadiazole core is primarily achieved through two main pathways: the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. chim.it Mechanistic studies have focused on identifying key intermediates and understanding the kinetics of these transformations.

Investigation of Reaction Intermediates and Transition States

The most common synthetic route involves the acylation of an amidoxime, which generates an O-acylamidoxime intermediate that subsequently undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. chim.it The isolation and characterization of these O-acylamidoximes have been central to confirming the reaction pathway.

Further mechanistic complexity arises in oxidative cyclization reactions. For instance, the synthesis of 1,2,4-oxadiazoles from N-acyl amidines promoted by N-bromosuccinimide (NBS) is proposed to proceed through an N-bromination intermediate. nih.gov This is followed by dehydrobromination to form the N-O bond of the heterocyclic ring. nih.gov Similarly, reactions using iodine are suggested to involve N-halogenated derivatives that cyclize to form the final product. nih.gov Computational studies, such as semi-empirical calculations, have been employed to predict the molecular geometry of these compounds, suggesting that the phenyl and 1,2,4-oxadiazole rings tend to be coplanar, a feature confirmed by X-ray crystallography. researchgate.net

Key Reaction Intermediates in 1,2,4-Oxadiazole Synthesis

| Intermediate Type | Precursor(s) | Synthetic Method | Reference(s) |

|---|---|---|---|

| O-Acylamidoxime | Amidoxime + Acylating Agent | Amidoxime Route | chim.it |

| N-Bromination Intermediate | N-Acyl Amidine | NBS-Promoted Oxidative Cyclization | nih.gov |

| N-Iodinated Intermediate | N-Acylguanidine | PIDA-Mediated Oxidative Cyclization | nih.gov |

Kinetic Studies and Mechanistic Pathways

Kinetic studies have provided quantitative insights into the formation of 1,2,4-oxadiazoles. Research on the cyclization of O-acylamidoximes in various solvents has elucidated the dependency of the reaction rate on factors such as temperature and the nature of substituents on the aromatic rings. researchgate.netresearchgate.net For example, the dehydration of O-aroyl-β-aminopropioamidoximes to form 3-(β-amino)ethyl-5-aryl-1,2,4-oxadiazoles was found to be influenced by the electronic properties of the substituents. researchgate.net

The use of catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to significantly accelerate the conversion of O-acylated amidoximes to 1,2,4-oxadiazoles at room temperature. rjptonline.org The fluoride ion acts as a strong base in aprotic solvents, facilitating the cyclization step. researchgate.net

Beyond simple cyclizations, the 1,2,4-oxadiazole ring can undergo various rearrangements, the mechanisms of which have been studied to understand the ring's reactivity. The Boulton-Katritzky rearrangement, for example, is a well-investigated thermal transformation involving an internal nucleophilic attack on the N(2) atom of the oxadiazole ring by a nucleophilic center in the side chain at the C(3) position. chim.it This process is driven by the high electrophilicity of the N(2) atom and the easily cleavable O-N bond. chim.it

Mechanistic Pathways of Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives

Derivatives of 1,2,4-oxadiazole have been identified as potent modulators of various enzymes, and mechanistic studies have been pivotal in understanding their mode of action.

Specific Enzyme Inhibition Mechanisms (e.g., Sirtuin 2, Caspase-3, Cyclooxygenase, Cholinesterases)

Sirtuin 2 (Sirt2): Several studies have identified 1,2,4-oxadiazole analogues as potent and selective inhibitors of Sirt2, a NAD+-dependent lysine (B10760008) deacetylase implicated in cancer and neurodegenerative diseases. nih.govacs.org Kinetic analyses have revealed different mechanisms of inhibition. One study reported an uncompetitive mechanism of inhibition with respect to both the acetylated peptide substrate and the NAD+ cofactor. nih.govacs.org Another investigation involving a different set of 1,2,4-oxadiazole analogues determined a substrate-competitive and NAD+ partially non-competitive or non-competitive binding mechanism. chemrxiv.orgresearchgate.netnih.gov

Caspase-3: In contrast to inhibition, certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as novel activators of caspase-3, a key executioner enzyme in apoptosis. mdpi.com This activation is a potential therapeutic strategy for cancer treatment. Mechanistic studies indicate that these compounds induce apoptosis in cancer cell lines, and their activity is correlated with their ability to activate caspase-3. mdpi.comacs.org

Cyclooxygenase (COX): The 1,2,4-oxadiazole scaffold has been explored for the development of anti-inflammatory agents. Certain derivatives have been identified as multi-target inhibitors of enzymes in the arachidonic acid cascade, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.net While many selective COX-2 inhibitors feature the 1,3,4-oxadiazole (B1194373) isomer, the related 1,2,4-oxadiazole core also shows promise in this area. nih.govresearchgate.net

Cholinesterases: Analogues of 1,2,4-oxadiazole have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine (B1216132). uludag.edu.trresearchgate.netnih.gov Kinetic studies on related 1,3,4-oxadiazole inhibitors suggest that these compounds may bind to an allosteric site on the AChE enzyme, thereby decreasing its efficiency. semanticscholar.orgacs.org Several 1,2,4-oxadiazole series have shown high selectivity for BChE over AChE. nih.gov

Molecular Interactions and Binding Modes at Enzyme Active Sites

Molecular docking and X-ray crystallography have been instrumental in visualizing the interactions between 1,2,4-oxadiazole inhibitors and their target enzymes.

Sirtuin 2: The crystal structure of a 1,2,4-oxadiazole analogue in complex with Sirt2 and ADP-ribose revealed that the inhibitor binds in a previously unexplored subcavity of the enzyme. nih.govacs.org Docking studies have further elucidated the binding mode, proposing a substrate-competitive and co-factor non-competitive interaction, which was later confirmed by in vitro binding assays and kinetic analysis. chemrxiv.orgresearchgate.netnih.gov

Caspase-3: To understand how 1,2,4-oxadiazole derivatives activate caspase-3, molecular docking has been used to identify potential binding orientations within the enzyme's active site. mdpi.com These computational models help to rationalize the structure-activity relationships observed experimentally.

Cholinesterases: Docking studies of 1,2,4-oxadiazole derivatives with AChE have shown that the benzene (B151609) ring and the oxadiazole ring can form π-π stacking interactions with key aromatic residues like TRP-84 and PHE-330 in the active site. mdpi.com Hydrogen bonds between substituents on the inhibitor and amino acid residues such as GLY-118 and TYR-334 are also critical for stabilizing the enzyme-inhibitor complex. mdpi.com For BChE, hydrophobic interactions with the active site are considered important for the inhibitory activity of these compounds. nih.gov

Enzyme Inhibition/Activation by 1,2,4-Oxadiazole Analogues

| Enzyme Target | Mechanism of Action | Key Molecular Interactions | Reference(s) |

|---|---|---|---|

| Sirtuin 2 (Sirt2) | Uncompetitive or Substrate-competitive inhibition | Binding to a novel subcavity | nih.govacs.orgchemrxiv.orgresearchgate.net |

| Caspase-3 | Activation, Apoptosis induction | Binding to active site (predicted by docking) | mdpi.comresearchgate.net |

| Cyclooxygenase (COX) | Inhibition | N/A | researchgate.net |

Cellular and Subcellular Mechanistic Investigations

The mechanistic understanding of 1,2,4-oxadiazole analogues extends to their effects at the cellular and subcellular levels. These investigations bridge the gap between molecular enzyme inhibition and the desired physiological outcome.

For instance, 1,2,4-oxadiazole-based Sirt2 inhibitors have been shown to induce apoptosis and exhibit antiproliferative effects in leukemia cell lines. chim.itnih.gov Western blot analysis confirmed that these cellular effects were directly linked to the inhibition of Sirt2. acs.org Similarly, caspase-3 activating 1,2,4-oxadiazoles were found to induce apoptosis and cause cell cycle arrest in the G0/G1 phase in cancer cells. mdpi.comacs.org

In the context of neurodegenerative diseases, a novel 1,2,4-oxadiazole derivative demonstrated a potent neuroprotective effect at the cellular level. It protected human neuroblastoma SH-SY5Y cells from the cytotoxicity induced by oxidative stress (H2O2) and amyloid-beta oligomers. dovepress.com Other derivatives, acting as dual Farnesoid X receptor (FXR) antagonists and Pregnane X receptor (PXR) agonists, have been shown to modulate the expression of PXR- and FXR-regulated genes in human liver cancer (HepG2) cells, suggesting potential applications in inflammatory disorders. nih.gov These studies highlight that the biological activity of 1,2,4-oxadiazole analogues stems from their ability to interact with specific molecular targets, triggering downstream cellular pathways that lead to broader physiological responses.

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole |

| 1,2,4-Oxadiazole |

| O-Acylamidoxime |

| N-Acyl Amidine |

| N-Acylguanidine |

| N-Benzyl Amidoxime |

| 3-(β-amino)ethyl-5-aryl-1,2,4-oxadiazole |

| 3,5-diaryl-1,2,4-oxadiazole |

| 1,3,4-Oxadiazole |

| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole |

| ADP-ribose |

| N-bromosuccinimide (NBS) |

| Tetrabutylammonium fluoride (TBAF) |

| Donepezil |

| Etoposide |

| Nortopsentin |

| 7-azaindole |

Pathways of Apoptosis Induction in Cellular Models

Derivatives of the 1,2,4-oxadiazole and 1,3,4-oxadiazole core structures have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. arabjchem.orgresearchgate.net The mechanisms often involve the intrinsic, or mitochondrial, pathway of apoptosis. arabjchem.orgnih.gov

Studies on 1,3,4-oxadiazole derivatives in human hepatocellular carcinoma (HepG2) cells have shown that these compounds can trigger a significant increase in the expression of the p53 tumor suppressor protein. arabjchem.orgmanipal.edu Activation of p53 initiates a cascade of events, including the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govresearchgate.net Specifically, treatment with these derivatives leads to an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. arabjchem.orgmanipal.edu This shift in the Bax/Bcl-2 ratio is a critical step that leads to mitochondrial outer membrane permeabilization and the release of apoptotic factors. researchgate.netresearchgate.net

Downstream of these events, the activation of caspases, a family of cysteine proteases that execute the apoptotic program, is observed. nih.govweizmann.ac.il Research has confirmed the upregulation of initiator caspase-9 and effector caspase-3 in cells treated with oxadiazole derivatives. arabjchem.orgmanipal.edu Other studies have specifically highlighted 1,2,4-oxadiazole analogues as potent activators of caspase-3, which is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.comnih.gov In some cellular contexts, at higher concentrations, certain 1,2,4-oxadiazole derivatives may induce cell death via necrosis. nih.gov

| Oxadiazole Analogue Class | Cellular Model | Key Mechanistic Findings | Primary Apoptotic Pathway |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazoles | HepG2 (Hepatocellular Carcinoma) | Increased p53 expression; increased Bax/Bcl-2 ratio; activation of caspase-9 and caspase-3. arabjchem.orgmanipal.edu | Intrinsic (Mitochondrial) |

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Breast and Colorectal Cancer Lines | Direct activation of caspase-3. mdpi.com | Effector Caspase Activation |

| 1,2,3-triazole/1,2,4-oxadiazole hybrids | A-549 (Lung Carcinoma) | Activation of caspase-3. nih.gov | Effector Caspase Activation |

Mechanisms of Biofilm Formation Inhibition in Microbial Systems

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant resistance to antibiotics and host immune responses. nih.gov Analogues of this compound have demonstrated potent anti-biofilm activity through various mechanisms that disrupt key stages of biofilm development.

One major strategy involves the inhibition of enzymes critical for cell wall integrity and adhesion in Gram-positive bacteria. nih.gov For instance, a series of 1,2,4-oxadiazole topsentin (B55745) analogues were found to inhibit the transpeptidase sortase A (SrtA) in Staphylococcus aureus. nih.gov SrtA is responsible for anchoring surface proteins to the cell wall, a crucial step in the initial attachment phase of biofilm formation. nih.gov

Another mechanism involves the modulation of gene expression related to biofilm formation and virulence. Studies on 1,3,4-oxadiazole derivatives against methicillin-resistant S. aureus (MRSA) showed that these compounds effectively prevented biofilm formation and eradicated mature biofilms. nih.gov This activity was linked to the significant downregulation of several key genes, including:

spa : Encodes for Protein A, involved in adhesion. nih.gov

icaA : Involved in the synthesis of polysaccharide intercellular adhesin (PIA).

fnbA/fnbB : Code for fibronectin-binding proteins A and B. nih.gov

sarA : A global regulator that controls the expression of multiple virulence factors. nih.gov

Furthermore, some 1,2,4-oxadiazole derivatives have been shown to interfere with the production of virulence factors in Gram-negative bacteria like Pseudomonas aeruginosa, including pyocyanin (B1662382) and rhamnolipids, which are important for biofilm maturation and stability. researchgate.net This suggests an interference with quorum sensing (QS) pathways, which bacteria use to coordinate collective behaviors. frontiersin.org

| Oxadiazole Analogue Class | Microbial System | Mechanism of Biofilm Inhibition | Target |

|---|---|---|---|

| 1,2,4-Oxadiazole topsentin analogues | Staphylococcus aureus | Inhibition of surface protein anchoring. nih.gov | Sortase A (SrtA) enzyme |

| 1,3,4-Oxadiazole derivatives | MRSA | Downregulation of genes controlling adhesion, matrix production, and virulence. nih.gov | spa, icaA, fnbA, fnbB, sarA genes |

| HDAC6 inhibitor (1,2,4-oxadiazole based) | Pseudomonas aeruginosa | Reduced production of virulence factors essential for biofilm maturation. researchgate.net | Pyocyanin and rhamnolipid production pathways |

Modulation of Reactive Oxygen Species (ROS) and Anti-Aβ Oligomer Effects

In the context of neurodegenerative disorders such as Alzheimer's disease (AD), oxidative stress and the aggregation of amyloid-beta (Aβ) peptides are key pathological hallmarks. nih.gov Certain 1,2,4-oxadiazole derivatives have emerged as promising neuroprotective agents by simultaneously targeting these pathways.

A novel 1,2,4-oxadiazole derivative, wyc-7-20, has demonstrated potent anti-ROS and anti-Aβ oligomer (AβO) effects. dovepress.com In cellular models using SH-SY5Y neuroblastoma cells, wyc-7-20 conferred significant protection against cytotoxicity induced by both hydrogen peroxide (H₂O₂), a potent source of ROS, and toxic Aβ oligomers. dovepress.com This dual activity is significant, as oxidative stress is known to promote Aβ aggregation, and Aβ aggregates, in turn, induce further ROS production, creating a vicious cycle of neurotoxicity.

In transgenic animal models of AD, treatment with wyc-7-20 led to a significant reduction in Aβ plaques and tau protein hyperphosphorylation, alongside improvements in cognitive function. dovepress.com The ability of this compound to mitigate Aβ-induced damage highlights its potential to interfere with the early stages of plaque formation or to protect neurons from the toxic effects of soluble Aβ oligomers. The broader antioxidant activity of 1,2,4-oxadiazole derivatives has been noted in several studies, positioning them as a versatile scaffold for developing multi-target agents for Alzheimer's disease. nih.govnih.gov

| Compound/Analogue Class | Biological System | Observed Effect | Relevance to Disease |

|---|---|---|---|

| wyc-7-20 (1,2,4-Oxadiazole derivative) | SH-SY5Y cells | Protective effect against H₂O₂-induced cytotoxicity (Anti-ROS). dovepress.com | Alzheimer's Disease (Oxidative Stress) |

| wyc-7-20 (1,2,4-Oxadiazole derivative) | SH-SY5Y cells | Protective effect against Aβ oligomer-induced cytotoxicity (Anti-AβO). dovepress.com | Alzheimer's Disease (Amyloid Pathology) |

| 3,5-disubstituted-1,2,4-oxadiazoles | In vitro assays | General antioxidant activity. nih.govnih.gov | Alzheimer's Disease (Oxidative Stress) |

Target Identification and Pathway Analysis in Biological Systems

The therapeutic potential of this compound analogues stems from their ability to interact with specific molecular targets in diverse biological systems, including bacteria, fungi, and humans.

LTA Biosynthesis: In Gram-positive bacteria, lipoteichoic acid (LTA) is a major component of the cell wall, essential for growth and virulence. mdpi.com The LTA biosynthesis pathway has been identified as a target for 1,3,4-oxadiazole-based compounds. nih.govnih.gov These compounds have been shown to inhibit LTA synthesis, leading to antibacterial activity against pathogens like S. aureus. nih.gov While initial studies suggested that lipoteichoic acid synthase (LtaS) was the primary target, further research indicates that the mechanism may be more complex, as the activity of some compounds is independent of LtaS deletion or overexpression, suggesting the existence of other targets within the pathway. nih.govnih.gov

CYP51: In fungi, the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme, is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. nih.gov Oxadiazole derivatives have been designed as potent inhibitors of fungal CYP51. researchgate.net For example, a 1,3,4-oxadiazole derivative, UOSO13, showed superior inhibitory activity against Candida albicans CYP51 compared to the standard drug fluconazole (B54011) and significantly reduced the fungal ergosterol content. nih.govresearchgate.net Importantly, these compounds often exhibit high selectivity for the fungal enzyme over its human ortholog, which is a desirable trait for minimizing host toxicity. researchgate.net

Acetylcholine Receptor and Acetylcholinesterase (AChE): In the context of neurodegenerative diseases, the cholinergic system is a key therapeutic area. nih.gov Numerous 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. nih.govrsc.org By inhibiting AChE, these compounds increase acetylcholine levels in the brain, a primary strategy for managing the symptoms of Alzheimer's disease. nih.gov Molecular docking studies have shown that these compounds can bind effectively within the active site of the AChE enzyme. nih.govmdpi.com Additionally, some 1,2,4-oxadiazole analogues, such as Tioxazafen, have been shown to affect the acetylcholine receptor in nematodes, leading to nematicidal activity. mdpi.comnih.gov

| Target | Pathway | Organism/System | Effect of Oxadiazole Analogues |

|---|---|---|---|

| LTA Biosynthesis Enzymes | Bacterial Cell Wall Synthesis | Gram-positive bacteria (e.g., S. aureus) | Inhibition of LTA production, leading to antibacterial activity. nih.govnih.gov |

| CYP51 (Lanosterol 14α-demethylase) | Fungal Ergosterol Biosynthesis | Fungi (e.g., Candida albicans) | Inhibition of ergosterol synthesis, resulting in antifungal effects. nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Cholinergic Neurotransmission | Human (Central Nervous System) | Inhibition of acetylcholine degradation, a therapeutic strategy for Alzheimer's disease. nih.govnih.gov |

| Acetylcholine Receptor | Nematocidal Action | Nematodes (e.g., B. xylophilus) | Disruption of neurotransmission, leading to nematicidal activity. mdpi.com |

Structure Activity Relationship Sar Analysis of 5 3 Bromophenyl 3 Ethyl 1,2,4 Oxadiazole and Analogues

Influence of Substituent Effects on Biological Interactions and Potency

Impact of Bromine Atom Position and Electronic Properties on Activity

The bromine atom on the C-5 phenyl ring of 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole plays a pivotal role in defining its pharmacological profile. As a halogen, bromine is an electron-withdrawing group (EWG) due to its inductive effect, which lowers the electron density of the attached phenyl ring.

Studies on analogous 5-aryl-1,2,4-oxadiazole derivatives have demonstrated that the introduction of EWGs on the aryl ring can lead to an increase in antitumor activity. nih.gov The position of this substituent is also crucial. Research on related scaffolds has shown that placing an EWG, such as a nitro group, at the meta position of the 5-aryl ring was more favorable for activity compared to para substitution. nih.gov This suggests that the meta position of the bromine atom in this compound is likely a key determinant of its potency. This effect may be attributed to the altered electronic distribution influencing binding affinity to a target protein or modifying the molecule's pharmacokinetic properties. In contrast, for other biological targets, such as in the development of nematicides, electron-withdrawing substituents at the para position of the benzene (B151609) ring were found to be beneficial for activity. mdpi.com This highlights the target-dependent nature of SAR.

Role of the Ethyl Group at the C3 Position

The substituent at the C-3 position of the 1,2,4-oxadiazole (B8745197) ring also significantly influences biological activity by affecting the molecule's steric profile and lipophilicity. In the case of this compound, the C-3 substituent is an ethyl group.

The nature of the group at this position—whether it is a small alkyl, a larger alkyl, or an aryl group—can fine-tune the compound's interaction with its biological target. For instance, in a series of 1,2,4-oxadiazole derivatives designed as anti-Alzheimer's agents, it was found that a phenyl ring at the C-3 position was better tolerated for acetylcholinesterase (AChE) inhibitory activity than a smaller methyl group. nih.gov This suggests that the size and nature of the C-3 substituent are critical for optimal binding. The ethyl group, being intermediate in size and lipophilicity between a methyl and a phenyl group, represents a specific point of optimization. Its flexibility and non-polar nature can contribute favorably to hydrophobic interactions within a receptor's binding pocket.

Effects of Substituents on the Aryl Ring of 1,2,4-Oxadiazole Scaffold

Systematic modification of the aryl ring at the C-5 position has been a common strategy to explore the SAR of 1,2,4-oxadiazole derivatives and optimize their activity. The electronic nature and position of substituents can have a profound impact, which is often dependent on the specific biological target.

Generally, for anticancer applications, the presence of electron-withdrawing groups on the 5-aryl ring is beneficial. nih.gov However, the context is critical, as one study on antiproliferative agents noted that replacing electron-donating or other electron-withdrawing groups with halogen atoms on the phenyl ring led to a decrease in activity. nih.gov This underscores that a simple generalization is not always possible and that the optimal substituent is target-specific.

The following table summarizes findings from various studies on how different substituents on the 5-aryl ring of the 1,2,4-oxadiazole scaffold influence biological activity.

| Substituent | Position | Effect on Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | meta | Increased Potency | Antitumor | nih.gov |

| Nitro (NO₂) | para | Less Favorable than meta | Antitumor | nih.gov |

| Halogens (e.g., Cl, Br) | para | Increased Potency | Nematicidal | mdpi.com |

| Halogens (e.g., Cl) | para | Crucial for Activity | Sirt2 Inhibition (on C3-phenyl) | nih.gov |

| Halogens | General | Decreased Potency | Antiproliferative | nih.gov |

Conformational Aspects and Their Impact on Target Binding and Biological Response

The bond connecting the phenyl ring to the oxadiazole core allows for rotational flexibility. The resulting dihedral angle between the two rings is a key conformational parameter. A planar or near-planar conformation is often favored for molecules that interact with planar aromatic residues (e.g., tyrosine, phenylalanine) in a binding pocket through π-π stacking. Studies on 3,5-diaryl-1,2,4-oxadiazoles have highlighted the importance of planarity for their application as liquid crystals, which suggests a tendency for the ring systems to align. daneshyari.com

Pharmacological Profiles Derived from Systematic Structural Modifications of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole scaffold has proven to be a versatile framework in medicinal chemistry, giving rise to compounds with a wide array of pharmacological activities. nih.gov Systematic structural modifications of the substituents at the C-3 and C-5 positions have led to the discovery of agents for various therapeutic areas.

Anticancer Activity: Many 3,5-disubstituted 1,2,4-oxadiazoles have been identified as potent anticancer agents that induce apoptosis. nih.gov The SAR for this activity often points towards the necessity of specific aryl groups at both positions, with electron-withdrawing substituents on the C-5 aryl ring enhancing potency. nih.gov

Antibacterial Activity: The 1,2,4-oxadiazole class of antibiotics has shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Neuroprotective and Anti-Alzheimer's Activity: Derivatives have been developed as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). nih.govrsc.org SAR studies revealed that specific substitutions, such as a phenyl ring at C-3 and a thiophene (B33073) moiety at C-5, were optimal for activity. nih.gov

Enzyme Inhibition: Specific substitution patterns have yielded potent and selective enzyme inhibitors. For example, Sirt2 inhibitors were developed from a lead compound, with SAR revealing that a para-substituted phenyl ring at C-3 and a cyclic aminomethyl or haloalkyl chain at C-5 were crucial for inhibitory action. nih.gov

Nematicidal Activity: By introducing haloalkyl groups at the C-5 position of the oxadiazole ring, researchers have developed potent nematicides. mdpi.com

Rational Design Principles for Lead Optimization and Analogue Development Based on SAR Studies

The collective SAR data for 1,2,4-oxadiazole analogues provides a set of guiding principles for the rational design and optimization of new lead compounds, including derivatives of this compound.

Bioisosteric Replacement: The 1,2,4-oxadiazole ring is a well-established bioisostere of ester and amide functionalities. researchgate.net This allows for its use in replacing these metabolically labile groups to improve the pharmacokinetic profile of a drug candidate, particularly its metabolic stability.

Targeted Substitution on the C-5 Aryl Ring: The electronic properties of the C-5 aryl ring are a key handle for modulating potency. Based on existing data, introducing or modifying electron-withdrawing groups is a valid strategy. For anticancer agents, the meta position appears to be a favorable location for such substituents. nih.gov

Optimization of the C-3 Substituent: The group at the C-3 position should be optimized to balance lipophilicity, steric bulk, and potential hydrogen bonding interactions to maximize target engagement. The choice between small alkyl (methyl), larger alkyl (ethyl), or aryl groups can significantly impact activity and should be explored based on the specific target topology. nih.gov

Integration of Computational Chemistry: The development process can be significantly accelerated by employing computational tools. Quantitative structure-activity relationship (QSAR) models can help identify key physicochemical properties correlated with activity, while molecular docking can predict binding modes and guide the design of new analogues with improved affinity for the target. nih.govnih.gov

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new analogues with enhanced potency, selectivity, and drug-like properties.

Biological Interaction Studies of 5 3 Bromophenyl 3 Ethyl 1,2,4 Oxadiazole and Analogues in Vitro and Enzymatic Focus

In Vitro Enzyme Inhibition Profiling

The 1,2,4-oxadiazole (B8745197) scaffold has been a focal point in the investigation of enzyme inhibition, with studies exploring its effects on a variety of enzymatic targets.

Sirtuin 2 (Sirt2) Deacetylase Inhibition Studies

Sirtuins (Sirts) are a class of NAD+-dependent histone deacetylases (HDACs) involved in numerous cellular processes. chemrxiv.org Sirtuin 2 (Sirt2), in particular, is a target of interest in cancer and neurodegeneration research. chemrxiv.org A series of 3,5-disubstituted-1,2,4-oxadiazole derivatives have been identified as inhibitors of Sirt1 and Sirt2. nih.gov

Building upon a lead compound identified through virtual screening, researchers have developed a 1,2,4-oxadiazole-based scaffold that demonstrates potent inhibition of Sirt2 deacetylation. chemrxiv.orgnih.gov Kinetic analyses have suggested that the mechanism of inhibition is likely uncompetitive towards both the peptide substrate and NAD+. nih.gov Further binding investigations support a substrate-competitive and NAD+ partially non-competitive binding mechanism. chemrxiv.org Selected compounds from this class have been shown to reduce cancer cell viability and inhibit cell migration, effects that appear to correlate with their in vitro Sirt2 inhibition. chemrxiv.org

| Compound Class | Target Enzyme | Key Findings | Inhibition Mechanism |

|---|---|---|---|

| 3,5-Disubstituted-1,2,4-oxadiazoles | Sirtuin 2 (Sirt2) | Potent inhibition of Sirt2 deacetylase activity. chemrxiv.orgnih.gov | Uncompetitive towards peptide substrate and NAD+. nih.gov Substrate-competitive and NAD+ partially non-competitive. chemrxiv.org |

Caspase-3 Activation and Apoptosis Induction Studies

Caspases, a family of cysteine proteases, are central to the execution of apoptosis, or programmed cell death. The activation of caspase-3 is a key therapeutic strategy in cancer treatment. mdpi.com A series of 3-aryl-5-aryl-1,2,4-oxadiazoles has been identified as novel inducers of apoptosis through the activation of caspase-3. mdpi.comnih.gov

One lead compound from this series, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, showed significant activity against several breast and colorectal cancer cell lines. nih.gov Structure-activity relationship (SAR) studies revealed that a substituted five-membered ring at the 5-position of the oxadiazole is crucial for activity. nih.gov Molecular docking studies have been employed to understand the interaction of these 1,2,4-oxadiazole derivatives with caspase-3, suggesting that hydrogen bonding may be responsible for their activity. mdpi.comiitkgp.ac.in

| Compound Series | Mechanism of Action | Key Findings | Investigative Techniques |

|---|---|---|---|

| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Caspase-3 Activation, Apoptosis Induction mdpi.com | Active against breast and colorectal cancer cell lines. nih.gov | Cell-based high-throughput screening, Flow cytometry, Molecular docking. mdpi.comnih.gov |

Cyclooxygenase (COX-1/COX-2) Inhibition Assays

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923) and are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) functionalities, which are structurally related to 1,2,4-oxadiazoles, have been reported to exhibit potent and selective COX-2 inhibition. nih.gov

Studies on diaryl-substituted 1,3,4-oxadiazoles have shown significant and selective inhibition of COX-2 over COX-1. nih.gov In vitro assays using colorimetric COX (ovine) inhibitor screening kits are commonly used to determine the IC50 values (the concentration of inhibitor needed to cause 50% inhibition of enzymatic activity). nih.gov While direct studies on 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole were not detailed in the provided results, the activity of its analogues suggests the potential for COX inhibition within this chemical class.

Leishmania infantum CYP51 Enzyme Inhibition

Visceral leishmaniasis, caused by parasites such as Leishmania infantum, is a significant public health issue. nih.gov The enzyme sterol 14-alpha demethylase (CYP51), which is essential for the synthesis of ergosterol (B1671047) in the parasite's cell membrane, is a key therapeutic target. mdpi.comsciforum.net Derivatives of 1,2,4-oxadiazole have emerged as promising antileishmanial agents. nih.gov

Molecular docking and dynamic analysis have suggested that certain 1,2,4-oxadiazole compounds may act as inhibitors of CYP51, thereby disrupting ergosterol biosynthesis in the parasite. nih.gov For example, one study calculated a binding enthalpy (ΔHbind) of -50.060 kcal/mol and a binding free energy (ΔGbind) of -42.686 kcal/mol for the interaction of a 1,2,4-oxadiazole derivative with CYP51, indicating a high-affinity target. nih.gov

| Compound Class | Target Organism | Target Enzyme | Key Findings |

|---|---|---|---|

| 1,2,4-Oxadiazole derivatives | Leishmania infantum nih.gov | CYP51 (Sterol 14-alpha demethylase) nih.govmdpi.com | In silico studies show high-affinity binding to CYP51, suggesting inhibitory action. nih.gov |

Receptor Agonism and Antagonism Studies

In addition to enzyme inhibition, 1,2,4-oxadiazole derivatives have been investigated for their ability to interact with cellular receptors. A class of 3,5-diphenyl-1,2,4-oxadiazole (B189376) based compounds has been identified as potent agonists for the sphingosine-1-phosphate-1 (S1P1) receptor. nih.gov One analogue demonstrated an IC50 of 0.6 nM for the S1P1 receptor with minimal affinity for the S1P2 and S1P3 receptor subtypes, indicating exceptional selectivity. nih.gov Furthermore, other 1,2,4-oxadiazole derivatives have been found to affect the acetylcholine (B1216132) receptor in nematodes, demonstrating the broad range of receptor interactions for this class of compounds. mdpi.com

S1P1 Receptor Agonist Activity Investigations

The sphingosine-1-phosphate receptor 1 (S1P1) is a critical regulator of immune cell trafficking, and its agonists are of therapeutic interest for autoimmune diseases. nih.gov A class of compounds based on a 3,5-diphenyl-1,2,4-oxadiazole core has been identified as potent S1P1 receptor agonists with minimal affinity for the S1P2 and S1P3 receptor subtypes. nih.gov This high selectivity is crucial for avoiding potential cardiovascular side effects associated with S1P3 agonism.

Structure-activity relationship (SAR) studies have revealed key features for potent S1P1 agonism. These include a polar head group, an oxadiazole linker, and a hydrophobic tail, often comprised of a biphenyl (B1667301) moiety. nih.gov Optimization of these segments has led to the development of highly potent and selective agonists. For instance, analogue 26 , a 3,5-diphenyl-1,2,4-oxadiazole derivative, demonstrated an IC50 of 0.6 nM for the S1P1 receptor. nih.gov Further modifications led to compounds such as N-methyl-N-(4-{5-[2-methyl-2'-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine (45) , a selective S1P1 agonist, and N-methyl-N-(3-{5-[2'-methyl-2-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine (49) , a dual S1P1/S1P5 agonist. nih.gov These oxadiazole-based agonists have been shown to induce a long-lasting reduction in lymphocyte counts in animal models, a key pharmacodynamic effect of S1P1 receptor modulation. nih.govdaneshyari.com

TGR5 Agonist Activity and Mechanisms

The Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor, has emerged as a promising target for treating type 2 diabetes and other metabolic disorders due to its role in energy and glucose homeostasis. nih.govrsc.org Activation of TGR5 by agonists stimulates the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in regulating insulin (B600854) secretion. patsnap.com

Research into TGR5 agonists has shown that the 1,2,4-oxadiazole scaffold is a highly effective core structure. One study found that an oxadiazole-based compound (26a ) was significantly more potent (EC50 = 79 nM) than analogous compounds with triazole or imidazole (B134444) cores. nih.gov While much of the development has focused on 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazole analogues, these findings highlight the potential of the aromatic 1,2,4-oxadiazole ring in designing potent TGR5 agonists. nih.govresearchgate.net The mechanism of action involves the G-protein-coupled receptor pathway, leading to increased cAMP levels and subsequent downstream effects on glucose metabolism and energy balance. patsnap.com

Farnesoid X Receptor (FXR) Antagonism and Pregnane X Receptor (PXR) Agonism

The Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) are nuclear receptors that act as sensors for bile acids and xenobiotics, respectively, playing crucial roles in metabolic regulation and detoxification. mdpi.com Compounds featuring a 3,5-disubstituted 1,2,4-oxadiazole core have been identified as a novel chemotype of potent and selective FXR antagonists. nih.gov The binding of an antagonist to the FXR ligand-binding domain prevents the recruitment of coactivators, leading to transcriptional silencing. nih.gov

Within this class, specific analogues containing a piperidine (B6355638) ring, such as compounds 3f (IC50 = 0.58 µM) and 13 (IC50 = 0.127 µM), have demonstrated significant FXR antagonistic activity in cell-based transactivation assays. nih.gov

Further exploration of this 1,2,4-oxadiazole library has led to the discovery of compounds with dual activity. mdpi.comnih.gov Specifically, compounds 5 and 11 , which feature a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core, were identified as the first examples of nonsteroidal dual modulators that act as FXR antagonists and PXR agonists. nih.gov In HepG2 liver cancer cells, these compounds were shown to modulate genes regulated by both PXR and FXR, suggesting their potential utility in treating inflammatory disorders. nih.gov

Cell-Based Assays for Cellular Response and Pathway Modulation

In vitro cell-based assays have demonstrated the broad biological effects of 1,2,4-oxadiazole analogues, including significant anti-proliferative, antibacterial, anti-biofilm, and antiparasitic activities.

Anti-proliferative Activity Against Diverse Cancer Cell Lines (in vitro)

Analogues based on the 1,2,4-oxadiazole scaffold have shown noteworthy anticancer activity across a wide spectrum of human cancer cell lines. researchgate.net These compounds have been investigated as replacements for other heterocyclic rings, such as the imidazole in the natural product topsentin (B55745), to improve bioavailability and physicochemical properties. amsterdamumc.nl

A series of 1,2,4-oxadiazole topsentin analogues were screened against the NCI-60 panel of human tumor cell lines. amsterdamumc.nl Several compounds exhibited potent activity, with the most effective ones being further tested against various pancreatic ductal adenocarcinoma (PDAC) cell lines, where they elicited EC50 values in the micromolar and sub-micromolar range. amsterdamumc.nl Other studies have highlighted significant activity against melanoma, leukemia, ovarian, and colon cancer cell lines. researchgate.netamsterdamumc.nl For example, conjugation of 1,2,4-oxadiazoles with a thiophene (B33073) moiety resulted in a compound with an IC50 value of 0.19 µM against the MCF-7 breast cancer cell line. nih.gov

The table below summarizes the anti-proliferative activity of selected 1,2,4-oxadiazole analogues against various human cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Activity (IC50/EC50/GI50) |

| 1,2,4-Oxadiazole Topsentin Analogue (1b ) | HL-60 (TB) | Leukemia | GI50 < 10% @ 10 µM |

| 1,2,4-Oxadiazole Topsentin Analogue (1b ) | MDA-MB-435 | Melanoma | GI50 = 19.13% @ 10 µM |

| 1,2,4-Oxadiazole Topsentin Analogue (1b ) | OVCAR-3 | Ovarian Cancer | GI50 = 0.72% @ 10 µM |

| 1,2,4-Oxadiazole Topsentin Analogue (1b ) | HT29 | Colon Cancer | GI50 = 8.80% @ 10 µM |

| 1,2,4-Oxadiazole Nortopsentin Derivative (1k ) | HCT-116 | Colon Cancer | IC50 = 1.3 µM |

| 1,2,4-Oxadiazole Nortopsentin Derivative (1n ) | PC-3 | Prostate Cancer | IC50 = 1.8 µM |

| 1,2,4-Oxadiazole-Thiophene Conjugate (39 ) | MCF-7 | Breast Cancer | IC50 = 0.19 µM |

| 1,2,4-Oxadiazole-Thiophene Conjugate (39 ) | HCT-116 | Colon Cancer | IC50 = 0.28 µM |

Data sourced from multiple studies. researchgate.netamsterdamumc.nlnih.gov GI50 refers to the concentration causing 50% growth inhibition.

Anti-biofilm and Antibacterial Activity Against Specific Microbial Strains (in vitro)

While many studies on the antimicrobial properties of oxadiazoles (B1248032) have focused on the 1,3,4-isomer, the 1,2,4-oxadiazole scaffold is also known to exhibit antibacterial and antifungal activities. mdpi.commdpi.com The structural isomerism imparts different electronic and interaction capabilities, but the general potential of the oxadiazole ring as an antimicrobial pharmacophore is well-established.

Studies on 1,3,4-oxadiazole derivatives, which serve as close structural analogues, have demonstrated potent activity against Staphylococcus aureus, a major cause of hospital-acquired infections. nih.gov This includes activity against both planktonic (free-floating) cells and, critically, against biofilms. Biofilm formation is a key virulence factor that makes bacterial infections difficult to treat. nih.gov

Specific 1,3,4-oxadiazole derivatives were found to prevent S. aureus biofilm formation in a dose-dependent manner, with biofilm inhibitory concentrations ranging from 8 to 32 μg/mL. nih.govnih.gov Furthermore, these compounds were effective at disrupting established, mature biofilms and were shown to downregulate the transcription of biofilm-related genes, indicating a specific mechanism of action against this persistent form of bacterial growth. nih.gov

Antiparasitic Activity Against Protozoan Parasites (e.g., Leishmania infantum)

Derivatives of 1,2,4-oxadiazole have emerged as promising candidates in the search for new treatments for visceral leishmaniasis, a potentially fatal disease caused by protozoa such as Leishmania infantum. nih.gov Current therapies are limited by toxicity and drug resistance, creating an urgent need for novel agents. nih.gov

Several studies have investigated novel 1,2,4-oxadiazole derivatives for their effects on L. infantum. One such compound, n-cyclohexyl-1,2,4-oxadiazole (2b) , demonstrated significant anti-leishmanial action, reducing parasite viability to 13% at the highest tested concentration, comparable to the efficacy of the reference drug Amphotericin B. nih.gov Another study on a series of seven analogues (Ox1–Ox7) identified Ox1 as a particularly promising compound. nih.gov It showed high selectivity against both the promastigote and amastigote forms of the parasite and induced severe morphological damage, leading to cell death. nih.gov

The table below summarizes the in vitro antileishmanial activity of selected 1,2,4-oxadiazole analogues.

| Compound | Parasite Form | Activity (IC50) | Selectivity Index (SI) |

| Ox1 | L. infantum Promastigote | 4.3 µM | 18.7 |

| Ox1 | L. infantum Amastigote | 1.3 µM | 61.7 |

| n-cyclohexyl-1,2,4-oxadiazole (2b) | L. infantum Promastigote | IC50 not specified; 13% viability at 1000 µM | Not specified |

Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration (CC50) in mammalian cells to the inhibitory concentration (IC50) in parasites. A higher SI indicates greater selectivity for the parasite. Data sourced from multiple studies. nih.govnih.gov

Antinematode Activity Against Plant-Parasitic Nematodes (e.g., Bursaphelenchus xylophilus)

The pine wood nematode, Bursaphelenchus xylophilus, is a devastating plant parasite responsible for pine wilt disease, which causes significant economic and ecological damage to pine forests worldwide. plos.org The search for effective and novel nematicides has led to the investigation of various heterocyclic compounds, including derivatives of 1,2,4-oxadiazole.

Although data on this compound is limited, numerous studies have demonstrated the potent antinematode activity of its analogues. A series of novel amide derivatives containing the 1,2,4-oxadiazole core showed excellent nematicidal activity against B. xylophilus. nih.gov Similarly, research on 1,2,4-oxadiazole derivatives containing a haloalkyl group at the 5-position also revealed remarkable activity against this nematode. nih.govresearchgate.net

Key findings from these studies on analogue compounds are summarized below:

Compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) exhibited an LC₅₀ value of 2.4 µg/mL against B. xylophilus, which was significantly more potent than commercial nematicides like avermectin (B7782182) (335.5 µg/mL) and fosthiazate (B52061) (436.9 µg/mL). nih.govresearchgate.net

Several amide-containing 1,2,4-oxadiazole derivatives (A7, A18, A20-A22) showed LC₅₀ values ranging from 1.39 to 3.09 mg/L against B. xylophilus, again demonstrating superior activity compared to the control nematicide tioxazafen. nih.gov

The mechanism of action for some of these active analogues has been explored. Compound A7 was found to induce oxidative stress and cause intestinal damage in nematodes. nih.gov It also significantly inhibited the activity of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain, thereby disrupting energy synthesis and leading to nematode death. nih.govresearchgate.net Other analogues, such as compound A1, are believed to act on the acetylcholine receptor of the nematode. nih.govresearchgate.net

| Compound Analogue | Structure Description | Target Nematode | LC₅₀ Value | Reference |

|---|---|---|---|---|

| A1 | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | 2.4 µg/mL | nih.govresearchgate.net |

| A7 | Amide derivative of 1,2,4-oxadiazole | Bursaphelenchus xylophilus | 1.39-3.09 mg/L | nih.gov |

| A18 | Amide derivative of 1,2,4-oxadiazole | Bursaphelenchus xylophilus | 1.39-3.09 mg/L | nih.gov |

| A20 | Amide derivative of 1,2,4-oxadiazole | Bursaphelenchus xylophilus | 1.39-3.09 mg/L | nih.gov |

| A21 | Amide derivative of 1,2,4-oxadiazole | Bursaphelenchus xylophilus | 1.39-3.09 mg/L | nih.gov |

| A22 | Amide derivative of 1,2,4-oxadiazole | Bursaphelenchus xylophilus | 1.39-3.09 mg/L | nih.gov |

Neuroprotective Effects in Cellular Models

Studies on 3,5-disubstituted-1,2,4-oxadiazole derivatives have identified them as potential multifunctional agents for AD treatment. nih.gov Several of these analogues have demonstrated excellent inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the degradation of the neurotransmitter acetylcholine. nih.gov For instance, certain oxadiazole derivatives incorporating a thiophene moiety at position 5 and a phenyl ring at position 3 showed AChE inhibitory activity more potent than the reference drug donepezil. nih.gov

Furthermore, other 1,2,4-oxadiazole derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govnih.gov These compounds showed anxiolytic- and antipsychotic-like properties in preclinical models. nih.govnih.gov The modulation of glutamate receptors is a significant area of research for neuroprotective strategies, as glutamate-mediated excitotoxicity is a known factor in neuronal cell death.

The neuroprotective potential of these analogues is often linked to:

Enzyme Inhibition : Specifically, the inhibition of cholinesterases to maintain neurotransmitter levels. nih.govnih.gov

Receptor Modulation : Positive allosteric modulation of receptors like mGlu4, which can influence neuronal signaling and survival pathways. nih.govnih.gov

MAO-B Inhibition : Some derivatives have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme whose elevated levels can lead to increased oxidative stress and neuron degeneration. nih.gov

Investigations into Interactions with Identified Molecular Targets

Direct Binding Studies with Enzymes (e.g., PgcA, PgsA)

Direct enzymatic binding studies for this compound with the bacterial enzymes PgcA (Phosphoglucosamine mutase) and PgsA (Phosphatidylglycerophosphate synthase) are not documented in the reviewed literature. These enzymes are crucial components of bacterial cell wall and membrane synthesis pathways.

However, the broader class of oxadiazole-containing compounds has been investigated for interactions with various bacterial enzymes. Notably, the isomeric 1,3,4-oxadiazole scaffold has been studied more extensively in this context. For example, the compound known as 1771, a 1,3,4-oxadiazole derivative, was identified as an inhibitor of lipoteichoic acid (LTA) biosynthesis by targeting the LtaS (Lipoteichoic acid synthase) enzyme. cardiff.ac.uk Molecular docking studies suggested that this class of compounds can act as competitive inhibitors, with the oxadiazole moiety playing a key role in the interaction. cardiff.ac.uk

While not PgcA or PgsA, other studies have shown that 1,2,4-oxadiazole analogues can interact with different bacterial enzymes. Some derivatives have been identified as inhibitors of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), thereby interfering with cell wall biosynthesis. chim.it Other research, supported by molecular docking, suggests that certain 1,2,4-oxadiazole compounds may interact with the bacterial DNA gyrase of E. coli. chim.it

Modulation of Specific Biosynthesis Pathways (e.g., LTA biosynthesis)

The modulation of the lipoteichoic acid (LTA) biosynthesis pathway is a validated target for antibacterial agents, particularly against Gram-positive pathogens like S. aureus. cardiff.ac.uk While there is no specific evidence of this compound modulating this pathway, its structural isomer class, the 1,3,4-oxadiazoles, have been proven to do so.

A small molecule known as 1771, which contains a 1,3,4-oxadiazole core, has been shown to block LTA biosynthesis by binding to the active site of the LtaS enzyme, preventing its association with glycerol (B35011) phosphate. cardiff.ac.uk This inhibition disrupts the formation of the bacterial cell envelope, leading to bactericidal effects. The oxadiazole moiety is considered important for this inhibitory activity. cardiff.ac.uk

Although the specific role of 1,2,4-oxadiazoles in modulating LTA biosynthesis is less clear, their established role as antibacterial pharmacophores suggests they interfere with critical bacterial processes. chim.itmdpi.com For instance, some novel 1,2,4-oxadiazole derivatives have shown potent activity against MRSA. mdpi.com The mechanism for one such compound involved restoring the activity of the β-lactam antibiotic oxacillin (B1211168) by reducing the expression of genes within the mec operon, which is responsible for resistance. mdpi.com This indicates an interference with the pathways of cell wall synthesis and antibiotic resistance, which are functionally related to the LTA pathway.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation of amidoximes with activated carbonyl derivatives. For example, reacting 3-bromophenylamidoxime with ethyl-substituted nitrile precursors under reflux in anhydrous solvents like acetonitrile or THF. Catalysts such as triethylamine or DBU can enhance cyclization efficiency. Purification often involves column chromatography with hexane/ethyl acetate gradients. Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratios) and controlled temperature (70–90°C) to minimize side reactions .